

Structural Elucidation of 4-(Hydroxymethyl)-2-iodophenol

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodophenol

CAS No.: 197230-74-3

Cat. No.: B058204

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Technical Guide & Impurity Profiling Standard

Executive Summary & Chemical Context

Target Molecule: **4-(Hydroxymethyl)-2-iodophenol** IUPAC Name: **4-(Hydroxymethyl)-2-iodophenol** Common Synonyms: 3-iodo-4-hydroxybenzyl alcohol; 2-iodo-4-methylolphenol. Molecular Formula: $C_7H_7IO_2$ Exact Mass: 249.9491 Da

This guide outlines the definitive structural proof for **4-(Hydroxymethyl)-2-iodophenol**. This compound is a critical bifunctional intermediate, possessing an aryl iodide moiety suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and a benzylic alcohol amenable to oxidation or substitution.

The primary elucidation challenge lies in distinguishing the 1,2,4-substitution pattern from potential regioisomers formed during non-selective iodination, specifically the 3-iodo isomer (where iodine is meta to the phenol hydroxyl). The protocol below prioritizes NMR spectroscopy (1D & 2D) as the primary validation tool, supported by HRMS and IR.

Synthetic Origin & Impurity Logic

To understand the elucidation, one must understand the origin. This compound is typically synthesized via the electrophilic aromatic iodination of 4-hydroxybenzyl alcohol (Gastrodigenin).

- Reagents:

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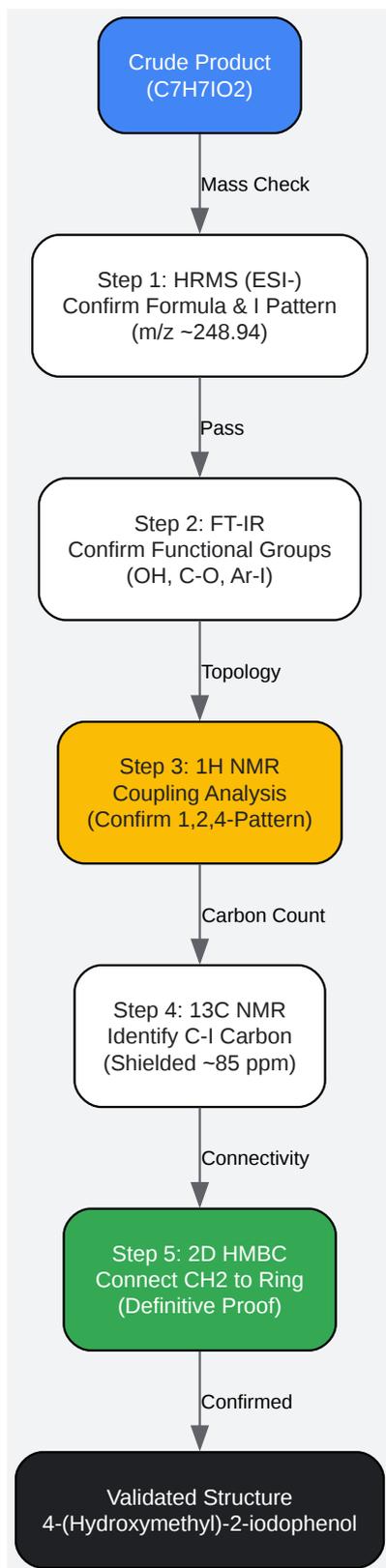
or

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- Regioselectivity: The phenolic -OH group is a stronger ortho/para director than the hydroxymethyl group. Since the para position is blocked by the hydroxymethyl group, iodination occurs exclusively at the ortho position (C2 or C6), yielding the target molecule.
- Critical Impurity: 2,6-Diiodo-4-(hydroxymethyl)phenol. Over-iodination leads to the bis-iodo species. Elucidation must rule this out.

Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from mass confirmation to regiochemical assignment.



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Caption: Logical progression from molecular weight confirmation to definitive regiochemical assignment.

Spectroscopic Analysis

Step 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first "go/no-go" decision. Iodine has a unique mass defect and no natural isotope M+2 peak (unlike Cl or Br), making it easily identifiable.

- Ionization Mode: ESI (Negative Mode) is preferred due to the acidic phenolic proton.
- Target Ion:
- Diagnostic Criteria:
 - Monoisotopic Mass: ~248.9412 (Calculated for).
 - Isotope Pattern: Lack of M+2 peak confirms absence of Bromine/Chlorine impurities.
 - Fragmentation: Loss of (126.9 Da) or (31 Da) may be observed in MS/MS.

Step 2: ¹H NMR Spectroscopy (The Regiochemistry Key)

This is the most critical step. The coupling constants (

) define the substitution pattern.

Solvent: DMSO-

(Preferred to observe labile OH protons and prevent exchange broadening).

Proton Assignment	Shift (δ , ppm)	Multiplicity	Coupling (, Hz)	Structural Insight
OH (Phenolic)	9.5 - 10.0	Singlet (br)	-	Confirms phenol. Disappears with .
H-3 (Ar-H)	7.65 - 7.75	Doublet (d)		Diagnostic: Meta-coupling to H-5. Adjacent to Iodine (deshielded).[1]
H-5 (Ar-H)	7.15 - 7.25	dd	,	Ortho to H-6, Meta to H-3.
H-6 (Ar-H)	6.80 - 6.90	Doublet (d)		Ortho to H-5. Shielded by ortho-OH.
OH (Benzylic)	5.0 - 5.2	Triplet (t)		Couples to CH ₂ .
CH ₂ (Benzylic)	4.3 - 4.5	Doublet (d)		Becomes Singlet if OH exchanges.

Interpretation Logic:

- The presence of three aromatic protons rules out the di-iodo impurity (which would have only two protons as a singlet).
- The ABX system (d, dd, d) confirms the 1,2,4-substitution. If the iodine were at position 3 (meta to OH), the symmetry and coupling constants would differ significantly (e.g., a singlet for H-2 would be expected between OH and CH₂OH).

Step 3: ¹³C NMR Spectroscopy (The Heavy Atom Effect)

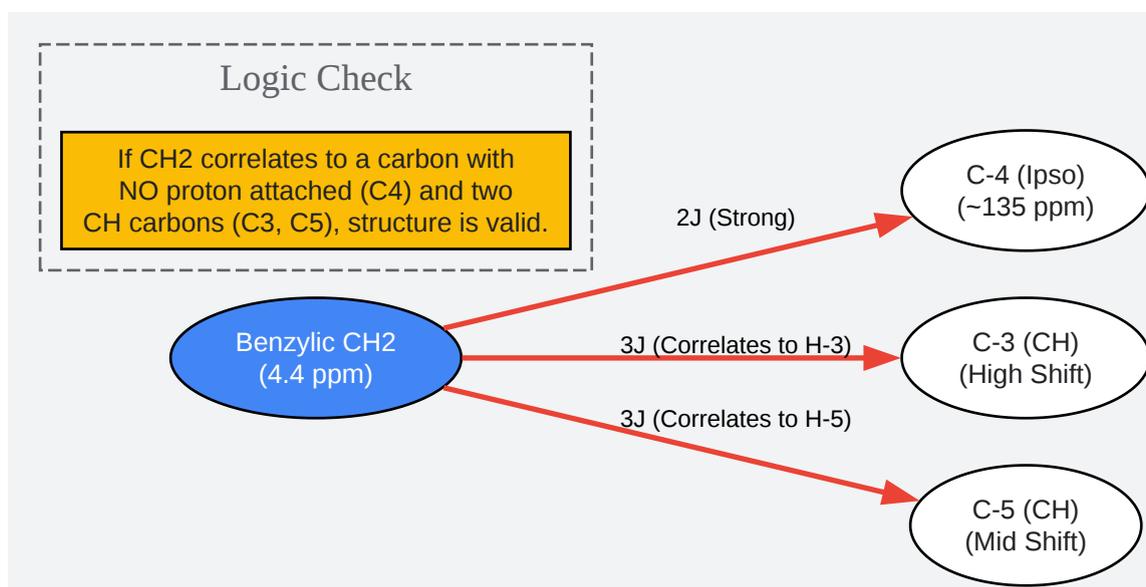
Iodine exerts a unique "heavy atom effect," causing a significant upfield shift (shielding) of the attached carbon (

), often shifting it to 80–95 ppm, which is highly distinct from typical aromatic carbons (110–160 ppm).

Carbon Assignment	Shift (δ , ppm)	Diagnostic Value
C-1 (C-OH)	~155 - 158	Deshielded by Oxygen.
C-4 (C-CH ₂)	~135 - 140	Para to OH.
C-3 (CH)	~136 - 139	Ortho to Iodine (Deshielded).
C-5 (CH)	~128 - 130	Meta to Iodine.
C-6 (CH)	~115 - 116	Ortho to OH (Shielded).
C-2 (C-I)	85 - 95	CRITICAL PROOF. Shielded by Iodine.
CH ₂ (Benzylic)	~62 - 64	Characteristic of benzyl alcohol.

Step 4: 2D HMBC (Connectivity Proof)

To definitively link the benzylic group to the ring and confirm the iodine position relative to the phenol, Heteronuclear Multiple Bond Correlation (HMBC) is required.



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Caption: HMBC correlations establishing the attachment of the hydroxymethyl group relative to the ring protons.

Experimental Protocol: Synthesis & Verification

This protocol serves as a reference standard for generating the material for elucidation.

Objective: Regioselective synthesis of **4-(hydroxymethyl)-2-iodophenol**.

- Reaction:
 - Dissolve 4-hydroxybenzyl alcohol (10 mmol) in water/methanol (1:1).
 - Add KI (11 mmol) and NaOH (11 mmol).
 - Cool to 0°C.
 - Slowly add

(10 mmol) portion-wise over 30 minutes. The basic condition activates the phenol, directing the electrophile (

) to the ortho position.
- Workup:
 - Quench with saturated

(removes excess iodine).
 - Acidify with dilute HCl to pH ~3 (precipitates the product).
 - Extract with Ethyl Acetate.^{[2][3]}
- Purification:
 - Recrystallize from Water/Ethanol or Toluene.
 - Target Melting Point: Literature suggests ~130-135°C (Note: p-hydroxybenzyl alcohol melts at 112°C; iodine substitution typically raises MP).

- Purity Check:
 - Run HPLC (C18 column, Water/Acetonitrile gradient).
 - Verify absence of starting material (RT shift) and bis-iodo impurity (longer retention time due to lipophilicity).

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